molecular formula C16H17N5O2S B11055404 4-(2H-1,3-Benzodioxol-5-yl)-5-[5-(2-methylpropyl)-2H-pyrazol-3-yl]-1,2,4-triazole-3-thiol

4-(2H-1,3-Benzodioxol-5-yl)-5-[5-(2-methylpropyl)-2H-pyrazol-3-yl]-1,2,4-triazole-3-thiol

Cat. No.: B11055404
M. Wt: 343.4 g/mol
InChI Key: ZDGGAZMEXDQBQP-UHFFFAOYSA-N
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Description

4-(2H-1,3-Benzodioxol-5-yl)-5-[5-(2-methylpropyl)-2H-pyrazol-3-yl]-1,2,4-triazole-3-thiol is a complex organic compound that features a combination of benzodioxole, pyrazole, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-Benzodioxol-5-yl)-5-[5-(2-methylpropyl)-2H-pyrazol-3-yl]-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and pyrazole intermediates, followed by their coupling with a triazole derivative. Common reagents used in these reactions include hydrazine, aldehydes, and thiolating agents. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating or refluxing to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-Benzodioxol-5-yl)-5-[5-(2-methylpropyl)-2H-pyrazol-3-yl]-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole or pyrazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzodioxole or pyrazole rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and specific solvents to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may yield disulfides, while substitution reactions on the benzodioxole ring could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a potential candidate for therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers, coatings, or catalysts.

Mechanism of Action

The mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)-5-[5-(2-methylpropyl)-2H-pyrazol-3-yl]-1,2,4-triazole-3-thiol would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives, benzodioxole-containing molecules, and pyrazole-based compounds. Examples include:

  • 1,2,4-Triazole-3-thiol derivatives
  • Benzodioxole-substituted pyrazoles
  • Pyrazole-based pharmaceuticals

Uniqueness

The uniqueness of 4-(2H-1,3-Benzodioxol-5-yl)-5-[5-(2-methylpropyl)-2H-pyrazol-3-yl]-1,2,4-triazole-3-thiol lies in its combination of three distinct moieties, which may confer unique chemical and biological properties

Properties

Molecular Formula

C16H17N5O2S

Molecular Weight

343.4 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H17N5O2S/c1-9(2)5-10-6-12(18-17-10)15-19-20-16(24)21(15)11-3-4-13-14(7-11)23-8-22-13/h3-4,6-7,9H,5,8H2,1-2H3,(H,17,18)(H,20,24)

InChI Key

ZDGGAZMEXDQBQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=NN1)C2=NNC(=S)N2C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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